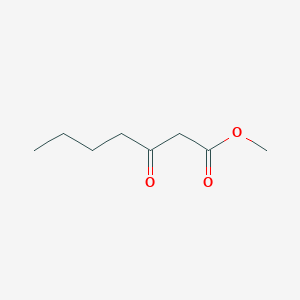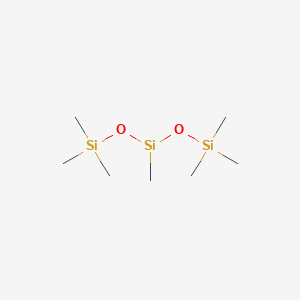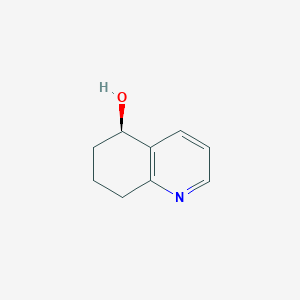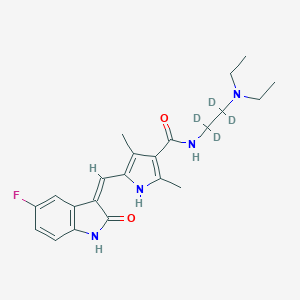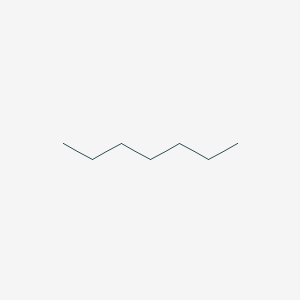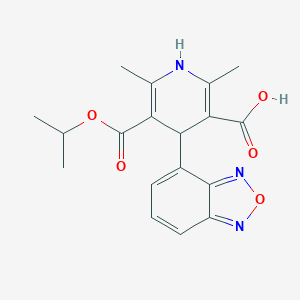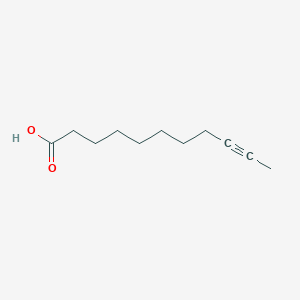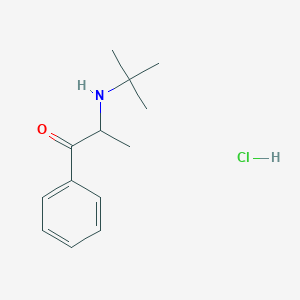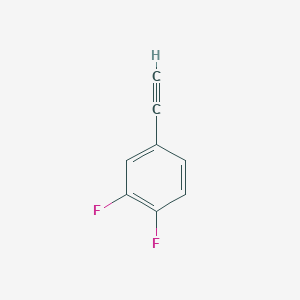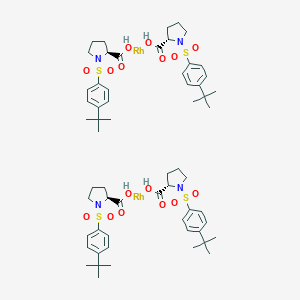
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a chemical compound that has been used extensively in scientific research. This compound is also commonly referred to as Tsuji-Trost ligand or Tsuji-Trost catalyst. The compound is a chiral ligand that is used in catalytic asymmetric reactions. The compound has a unique structure that allows it to interact with other molecules in a specific way, making it an important compound in scientific research.
作用機序
The mechanism of action of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the interaction of the ligand with the substrate. The chiral structure of the ligand allows it to interact with the substrate in a specific way, leading to the formation of the desired product. The rhodium ion acts as a catalyst, facilitating the reaction between the ligand and the substrate.
生化学的および生理学的効果
There is limited information available regarding the biochemical and physiological effects of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. However, it is known that the compound is not used in drug development due to its toxicity and potential side effects.
実験室実験の利点と制限
The main advantage of using (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium in lab experiments is its ability to catalyze asymmetric reactions, which can be difficult to achieve using other methods. The compound is also easy to synthesize, making it readily available for use in research. However, the compound is toxic and can be dangerous if not handled properly, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. One potential area of research is the development of new chiral ligands that can be used in catalytic asymmetric reactions. Another area of research is the investigation of the compound's potential use in the synthesis of new pharmaceuticals and natural products. Additionally, there is a need for further research into the toxicity and potential side effects of the compound, as this information is currently limited.
合成法
The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the use of several chemical reactions. The first step involves the synthesis of the pyrrolidine ring, which is achieved through the reaction of an amino acid and an aldehyde. The resulting pyrrolidine is then reacted with a sulfonyl chloride to form the sulfonyl pyrrolidine. The final step involves the addition of rhodium to the sulfonyl pyrrolidine to form the final compound.
科学的研究の応用
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has been used extensively in scientific research, particularly in the field of catalysis. The compound has been used as a chiral ligand in several catalytic asymmetric reactions, including the Tsuji-Trost reaction. The compound has also been used in the synthesis of several natural products and pharmaceuticals.
特性
CAS番号 |
154975-39-0 |
|---|---|
製品名 |
(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
分子式 |
C60H84N4O16Rh2S4 |
分子量 |
1451.4 g/mol |
IUPAC名 |
(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m0000../s1 |
InChIキー |
ZBQUMSCHGGTSPK-WYIKOJPOSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



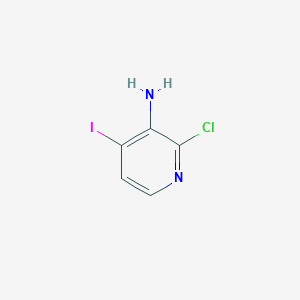
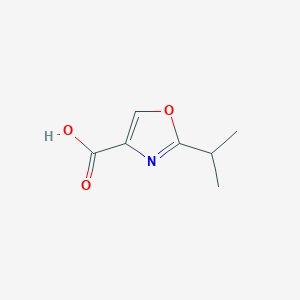
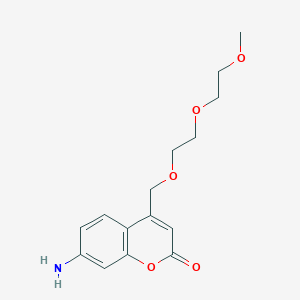
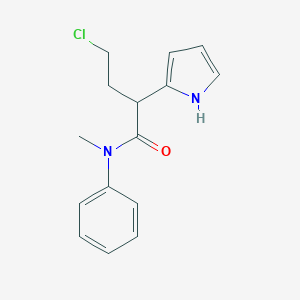
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
